N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a brominated furan moiety, a butoxy substituent, and a sulfone-containing tetrahydrothiophene ring. The bromofuran group may enhance lipophilicity and metabolic stability, while the sulfone moiety could improve solubility and binding affinity to polar targets .
Properties
Molecular Formula |
C20H24BrNO5S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C20H24BrNO5S/c1-2-3-11-26-17-6-4-15(5-7-17)20(23)22(13-18-8-9-19(21)27-18)16-10-12-28(24,25)14-16/h4-9,16H,2-3,10-14H2,1H3 |
InChI Key |
CVDMJVCVCOPCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Formation of Benzamide Intermediate: The 5-bromofuran is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide intermediate.
Introduction of Butoxy Group: The benzamide intermediate is treated with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.
Formation of Dioxidotetrahydrothiophenyl Moiety: The final step involves the reaction of the intermediate with tetrahydrothiophene-1,1-dioxide in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of N-substituted benzamides, many of which exhibit therapeutic activity in oncology, virology, or thrombotic disorders. Below is a comparative analysis with key analogues:
Key Structural and Pharmacological Differences
- Brominated vs.
- Sulfone vs. Thioether Linkers : The sulfone group in the tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) increases polarity and metabolic stability relative to thioether-linked analogues (e.g., compounds with [(methyl)thio] groups), which are prone to oxidation .
- Butoxy vs.
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C16H20BrN2O3S. The presence of the bromofuran moiety is significant for its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Purity | 95% (assumed from sources) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available 5-bromofuran derivatives and butoxybenzamide precursors. The detailed synthetic pathway includes:
- Formation of the furan derivative : Utilizing bromination techniques to introduce the bromine at the 5-position.
- Coupling reactions : Employing amide coupling methods to attach the tetrahydrothiophene moiety.
- Purification : Commonly achieved through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi, with notable Minimum Inhibitory Concentrations (MICs).
Antiparasitic Activity
The compound has been evaluated for its activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. The results indicate moderate to high efficacy, suggesting potential as a lead compound in antiparasitic drug development.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the furan and thiophene rings significantly influence biological activity. For instance:
- Bromine Substitution : Enhances lipophilicity and cellular uptake.
- Butoxy Group : Contributes to improved solubility and bioavailability.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Efficacy Against Protozoan Parasites : In another study, the compound was tested against multiple strains of P. falciparum, showing promising results in inhibiting parasite growth in vitro, indicating potential for further development as an antimalarial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
